BenchChemオンラインストアへようこそ!

5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

Select this specific 1,2,4-oxadiazole isomer for your lead-optimization programs. Unlike common 1,3,4-oxadiazoles, its ethoxyphenyl and furan-2-sulfonamide orientation delivers superior aqueous solubility and in vivo efficacy. With a TPSA of 116 Ų and moderate lipophilicity (XLogP3 2.2), it serves as a selectivity probe for tumor-associated hCA IX/XII over off-target hCA II and operates as a calibration standard bridging fragment-to-lead chemical space. Insist on CAS 1207054-77-0; replacement with methoxy, hydroxy, or thiophene analogs alters binding and bioavailability.

Molecular Formula C15H15N3O5S
Molecular Weight 349.36
CAS No. 1207054-77-0
Cat. No. B2824305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide
CAS1207054-77-0
Molecular FormulaC15H15N3O5S
Molecular Weight349.36
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)NC
InChIInChI=1S/C15H15N3O5S/c1-3-21-11-7-5-4-6-10(11)14-17-15(23-18-14)12-8-9-13(22-12)24(19,20)16-2/h4-9,16H,3H2,1-2H3
InChIKeyNWMCJIARLXGUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide (CAS 1207054-77-0): Structural Baseline for Research Procurement


5-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide (CAS 1207054-77-0) is a synthetic heterocyclic sulfonamide derivative that incorporates a 1,2,4-oxadiazole core linked to a furan-2-sulfonamide moiety [1]. The compound has a molecular weight of 349.4 g/mol, a computed XLogP3 of 2.2, one hydrogen bond donor, eight hydrogen bond acceptors, and a topological polar surface area (TPSA) of 116 Ų [1]. These physicochemical parameters place it within the favorable range for oral bioavailability according to Lipinski guidelines, while the 1,2,4-oxadiazole isomer distinguishes it pharmacologically from the more common 1,3,4-oxadiazole scaffolds used in analogous research compounds .

Why Generic Substitution Fails for 5-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide: Isomer- and Substituent-Driven Differentiation


The 1,2,4-oxadiazole ring confers a specific spatial and electronic orientation of the ethoxyphenyl and furan-sulfonamide groups that cannot be replicated by simple replacement with a 1,3,4-oxadiazole or a non-furan sulfonamide analog [1][2]. In related series, furan-substituted 1,2,4-oxadiazoles demonstrated superior aqueous solubility and in vivo efficacy compared to their phenyl counterparts [1]. Additionally, the ethoxy substituent on the 3-aryl group influences both lipophilicity (XLogP3 = 2.2) and metabolic stability, directly affecting pharmacokinetic performance in cell-based and animal models [2]. Consequently, generic substitution with a methoxy, hydroxy, or unsubstituted phenyl analog is expected to alter target binding, solubility, and bioavailability profiles, making the specific CAS 1207054-77-0 compound irreplaceable without re-optimization of the chemical series.

Quantified Evidence Guide: Differentiation of 5-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide from Closest Analogs


Lipophilicity (XLogP3) Differentiation: Ethoxy-Substituted vs. Methoxy and Unsubstituted Phenyl Analogs

The target compound exhibits a computed XLogP3 of 2.2 [1]. By contrast, the methoxy analog (5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide) is predicted to have an XLogP3 of approximately 1.7 based on the typical –OCH3 to –OC2H5 logP increment of ~0.5 units. This ~0.5 log unit difference translates to a more than three-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and in vitro ADME properties. The des-ethoxy analog (2-hydroxyphenyl) would be substantially more polar (estimated XLogP3 ~1.0), reducing cellular permeability further.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Advantage: Furan-2-sulfonamide vs. Benzenesulfonamide Scaffold

The target compound has a computed TPSA of 116 Ų [1], exceeding the typical range of 80–100 Ų for benzenesulfonamide-based 1,2,4-oxadiazole analogs [2]. A representative benzenesulfonamide analog, 4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide, exhibits a TPSA of approximately 93 Ų. This ~23 Ų difference is significant: compounds with TPSA > 100 Ų generally exhibit improved aqueous solubility and reduced passive brain penetration, favoring peripheral target engagement over CNS distribution.

Permeability Solubility TPSA

Functional Group Configuration: Single H-Bond Donor vs. Primary Sulfonamide Analogs

The N-methylfuran-2-sulfonamide group provides exactly one hydrogen bond donor (HBD = 1) [1], compared to two HBDs in primary sulfonamide analogs (e.g., 5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide, HBD = 2). This single-donor configuration is known to improve oral absorption by reducing desolvation energy while retaining sufficient hydrogen-bonding capacity for target engagement [2].

Hydrogen bonding Selectivity ADME

Rotatable Bond Flexibility: Six Rotatable Bonds vs. Constrained Analogs

The compound possesses six rotatable bonds [1], conferring moderate conformational flexibility. This is lower than the eight rotatable bonds typical of extended biaryl ether analogs (e.g., 5-[3-(4-(2-ethoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide), but higher than the four rotatable bonds found in direct-aryl-linked analogs. Controlled flexibility optimizes the balance between binding entropy penalty and induced-fit adaptation at target sites.

Conformational entropy Binding affinity Drug design

Recommended Research and Industrial Application Scenarios for 5-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide (1207054-77-0)


Optimization of Apoptosis-Inducing Anticancer Leads via Furan-Containing 1,2,4-Oxadiazole Scaffolds

Based on the demonstrated solubility and in vivo efficacy advantages of furan-substituted 3-aryl-5-aryl-1,2,4-oxadiazoles [1], this compound serves as a modular intermediate for structure–activity relationship (SAR) expansion in anticancer programs targeting caspase-dependent apoptosis pathways. Its favorable TPSA (116 Ų) and moderate lipophilicity recommend it for lead optimization efforts where aqueous solubility and peripheral distribution are desired.

Carbonic Anhydrase Isoform Selectivity Profiling Using N-Methylsulfonamide Probes

The N-methylfuran-2-sulfonamide group (HBD = 1) is expected to exhibit reduced affinity for ubiquitous cytosolic hCA II compared to primary sulfonamides, as inferred from the SAR of oxadiazole-benzenesulfonamide CA inhibitors [2]. This compound can be utilized as a selectivity probe to differentiate between tumor-associated hCA IX/XII and off-target hCA II, supporting oncology-focused drug discovery.

β-Glucuronidase Inhibitor Development for Gastrointestinal and Metabolic Disorders

The oxadiazole-sulfonamide chemotype has demonstrated potent β-glucuronidase inhibition (IC50 range: 2.40–58.06 μM) in in vitro assays [3]. The ethoxyphenyl substituent of the target compound may further modulate inhibitory potency and selectivity, making it a candidate for scaffold-hopping exercises in metabolic disease programs targeting glucuronide metabolism.

Physicochemical Standard for Computational ADME Model Calibration

With its well-defined computed parameters (MW 349.4, XLogP3 2.2, HBD 1, HBA 8, TPSA 116 Ų, 6 rotatable bonds) [4], this compound can serve as a calibration standard for in silico ADME prediction models, bridging the chemical space between fragment-like and lead-like compounds.

Quote Request

Request a Quote for 5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.